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molecular formula C10H6Br3N B8481421 5-Bromo-8-(dibromomethyl)quinoline

5-Bromo-8-(dibromomethyl)quinoline

Cat. No. B8481421
M. Wt: 379.87 g/mol
InChI Key: WSXXQPXCNMVEEI-UHFFFAOYSA-N
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Patent
US09139568B2

Procedure details

To a solution of 5-Bromo-8-(dibromomethyl)quinoline (75 g, 0.197 mol) in Acetone (400 ml), Water (100 ml) was added Silvernitrate (75 g) at 0° C. in lots for 10 min and this reaction mixture was stirred at RT for 6 h. The reaction completion was confirmed by TLC. After completion of reaction the reaction mixture was filtered and the filterate was extracted with MTBE (1000 ml). The organic layer was washed with 10% NaHCO3 solution water, brine and the organic layer was dried over sodium sulphate and concentrated to afford the title compound as off white solid (15 g, 32% yield). 1H NMR (DMSO-d6 400 MHz): δ 11.272-11.27 (s, 1H), 9.17-9.15 (dd, J=4.2, 5.8 Hz, 1H), 8.64-8.62 (dd, J=8.6, 10.3 Hz, 1H), 8.17-8.15 (d, J=7.84, 1H), 8.09-8.07 (d, J=7.88 Hz, 1H), 7.85-7.82 (dd, J=8.64, 12.84 Hz, 1H).
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
75 g
Type
catalyst
Reaction Step One
Name
Yield
32%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:9]([CH:12](Br)Br)=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.CC(C)=[O:17]>O.[N+]([O-])([O-])=O.[Ag+]>[Br:1][C:2]1[CH:11]=[CH:10][C:9]([CH:12]=[O:17])=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2 |f:3.4|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
BrC1=C2C=CC=NC2=C(C=C1)C(Br)Br
Name
Quantity
400 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
75 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
this reaction mixture was stirred at RT for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of reaction the reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
EXTRACTION
Type
EXTRACTION
Details
the filterate was extracted with MTBE (1000 ml)
WASH
Type
WASH
Details
The organic layer was washed with 10% NaHCO3 solution water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC1=C2C=CC=NC2=C(C=C1)C=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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